Armodafinil

Description

This compound is the enantiopure of the wakefulness-promoting agent modafinil (Provigil), and is indicated to improve wakefulness in adult patients with excessive sleepiness associated with obstructive sleep apnea (OSA), narcolepsy, or shift work disorder (SWD). Research has shown that this compound significantly improves driving simulator performance in patients with SWD. This compound consists of the (−)-R-enantiomer of the racemic modafinil. This compound is produced by the pharmaceutical company Cephalon Inc. (a wholly owned subsidiary of Teva Pharmaceutical Industries Ltd.) and was approved by the U.S. Food and Drug Administration (FDA) in June 2007.

This compound is the R-enantiomer of the racemic synthetic agent modafinil with central nervous system (CNS) stimulant and wakefulness-promoting activities. Although the exact mechanism of action has yet to be fully elucidated, this compound appears to inhibit the reuptake of dopamine by binding to the dopamine-reuptake pump, which leads to an increase in extracellular dopamine levels in some brain regions. This agent does not bind to or inhibit several receptors and enzymes that may be involved in sleep/wake regulation and is not a direct- or indirect-acting dopamine receptor agonist. This compound has a longer half-life than modafinil.

A benzhydryl acetamide compound, central nervous system stimulant, and CYP3A4 inducing agent that is used in the treatment of NARCOLEPSY and SLEEP WAKE DISORDERS.

Propriétés

IUPAC Name |

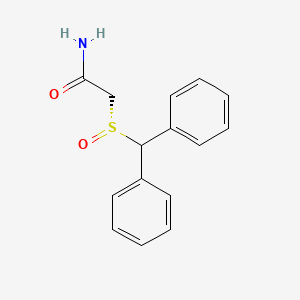

2-[(R)-benzhydrylsulfinyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGHCGITMMYXAQ-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[S@](=O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90920667 | |

| Record name | Armodafinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112111-43-0 | |

| Record name | (-)-Modafinil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112111-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Armodafinil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112111430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Armodafinil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06413 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Armodafinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-2R-[(Diphenylmethyl)sulfinyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARMODAFINIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V63XWA605I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Armodafinil on Dopamine Transporters

Audience: Researchers, scientists, and drug development professionals.

Introduction

Armodafinil, the R-enantiomer of modafinil (B37608), is a wakefulness-promoting agent approved for the treatment of excessive sleepiness associated with narcolepsy, obstructive sleep apnea, and shift work disorder.[1][2] While its complete pharmacological profile is complex, involving multiple neurotransmitter systems, a primary and well-documented mechanism of action is the inhibition of the dopamine (B1211576) transporter (DAT).[1][3] This action leads to an increase in extracellular dopamine levels in various brain regions, which is believed to be central to its therapeutic effects on wakefulness and vigilance.[2][3] Unlike traditional psychostimulants, this compound exhibits a unique profile at the DAT, suggesting a different mode of interaction and potentially contributing to its distinct clinical properties and lower abuse potential compared to substances like cocaine.[4]

This technical guide provides a detailed examination of the molecular interactions between this compound and the dopamine transporter, presenting key quantitative data, in-depth experimental protocols for studying these interactions, and visual representations of the underlying pathways and methodologies.

Molecular Mechanism of Action at the Dopamine Transporter

This compound functions as a dopamine reuptake inhibitor by binding directly to the dopamine transporter (DAT).[2][3] The DAT is a presynaptic membrane protein responsible for clearing dopamine from the synaptic cleft, thereby terminating dopaminergic neurotransmission.[5] By inhibiting the DAT, this compound blocks this reuptake process, leading to a sustained elevation of extracellular dopamine concentrations.[1][4]

Studies have demonstrated that the wake-promoting effects of this compound are dependent on its interaction with the DAT. In genetically engineered mice lacking the dopamine transporter, the wake-promoting activity of modafinil (of which this compound is the active isomer) is absent.[2][6] this compound is considered an "atypical" DAT inhibitor, as its binding and subsequent effects differ from those of "typical" inhibitors like cocaine.[7][5] This distinction may be due to subtle differences in the binding site or the conformational changes induced in the transporter protein upon binding.[4][7]

Signaling Pathway at the Dopaminergic Synapse

The interaction of this compound with the dopamine transporter and the subsequent downstream effects can be visualized as a multi-step process within the dopaminergic synapse.

Caption: this compound inhibits the dopamine transporter (DAT), increasing synaptic dopamine levels.

Quantitative Data: Binding Affinity and Reuptake Inhibition

The interaction of this compound and its related compounds with the dopamine transporter has been quantified through various in vitro assays. The following tables summarize key findings from radioligand binding and dopamine uptake inhibition studies, providing a comparative perspective with racemic modafinil, S-modafinil, and cocaine.

Table 1: Dopamine Transporter Binding Affinities (Ki)

This table presents the inhibition constant (Ki) values, which represent the concentration of the drug required to occupy 50% of the dopamine transporters in a binding assay. A lower Ki value indicates a higher binding affinity.

| Compound | Ki (μM) for [3H]WIN 35,428 Binding | Source |

| R-Modafinil (this compound) | 0.77 | [4] |

| S-Modafinil | 2.5 | [4] |

| (±)-Modafinil (Racemic) | 2.3 | [4] |

| Cocaine | 0.26 | [4] |

Data derived from studies using COS-7 cells expressing human dopamine transporter (hDAT).[4]

Table 2: Dopamine Reuptake Inhibition Potency (IC50)

The half-maximal inhibitory concentration (IC50) reflects the molar concentration of the drug that inhibits 50% of dopamine reuptake into synaptosomes or cells expressing the DAT.

| Compound | IC50 (μM) for [3H]Dopamine Uptake | Source |

| R-Modafinil (this compound) | 3.9 | [4] |

| S-Modafinil | 12 | [4] |

| (±)-Modafinil (Racemic) | 13 | [4] |

| Cocaine | 0.53 | [4] |

Data derived from studies using COS-7 cells expressing human dopamine transporter (hDAT).[4]

In Vivo Dopamine Transporter Occupancy

Positron Emission Tomography (PET) studies in humans have been instrumental in quantifying the extent to which this compound occupies the dopamine transporter in the living brain at clinically relevant doses.

Table 3: this compound DAT Occupancy in Human Striatum (PET Studies)

| Dose (Oral) | Time Post-Dose | Mean DAT Occupancy (%) | PET Radioligand | Source |

| 100 mg | 1 hour | 34.0 ± 9.0 | [11C]altropane | [8] |

| 100 mg | 2.5 hours | 40.4 ± 9.5 | [11C]altropane | [8] |

| 250 mg | 1 hour | 60.5 ± 7.4 | [11C]altropane | [8] |

| 250 mg | 2.5 hours | 65.2 ± 6.1 | [11C]altropane | [8] |

These in vivo data confirm that this compound achieves significant occupancy of the dopamine transporter at therapeutic doses.[8] For comparison, studies with racemic modafinil have shown similar dose-dependent DAT occupancy, with a 200 mg dose resulting in approximately 51.4% occupancy in the striatum.[9][10]

Detailed Experimental Protocols

The quantitative data presented above are derived from specific and rigorous experimental methodologies. The following sections provide detailed protocols for key assays used to characterize the interaction of this compound with the dopamine transporter.

In Vitro Dopamine Transporter Binding Assay

This protocol outlines the methodology for determining the binding affinity (Ki) of a compound for the dopamine transporter using a competitive radioligand binding assay.

Caption: Workflow for an in vitro competitive radioligand binding assay for DAT.

Detailed Steps:

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK) 293 or COS-7 cells stably or transiently expressing the human dopamine transporter (hDAT) are cultured.[4] Cells are harvested, and crude membrane preparations are made by homogenization and centrifugation.

-

Binding Assay: The assay is typically performed in 96-well plates.[11] Membrane preparations are incubated with a fixed concentration of a radioligand that binds to the DAT, such as [3H]WIN 35,428.[4]

-

Competition: A range of concentrations of the test compound (this compound) is added to compete with the radioligand for binding to the DAT.

-

Incubation: The reaction mixture is incubated to allow binding to reach equilibrium (e.g., 2 hours at 4°C).[11]

-

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioactivity.[11]

-

Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 value is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[4]

In Vivo Dopamine Transporter Occupancy Study using PET

This protocol describes the general workflow for a Positron Emission Tomography (PET) study to measure the occupancy of the dopamine transporter by this compound in human subjects.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Facebook [cancer.gov]

- 4. R-MODAFINIL (this compound): A UNIQUE DOPAMINE UPTAKE INHIBITOR AND POTENTIAL MEDICATION FOR PSYCHOSTIMULANT ABUSE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. R-modafinil (this compound): a unique dopamine uptake inhibitor and potential medication for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A positron emission tomography study examining the dopaminergic activity of this compound in adults using [¹¹C]altropane and [¹¹C]raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. In vivo activity of modafinil on dopamine transporter measured with positron emission tomography and [¹⁸F]FE-PE2I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis and Enantiomeric Purity Analysis of (R)-modafinil

For Researchers, Scientists, and Drug Development Professionals

(R)-modafinil, the single R-enantiomer of the wakefulness-promoting agent modafinil, exhibits a longer half-life and is the preferred therapeutic agent for treating excessive sleepiness associated with narcolepsy, obstructive sleep apnea, and shift work sleep disorder. The stereospecific synthesis and the accurate determination of its enantiomeric purity are critical aspects of its development and quality control. This technical guide provides an in-depth overview of the core methodologies for the synthesis and enantiomeric analysis of (R)-modafinil.

I. Synthesis of (R)-modafinil

The synthesis of enantiomerically pure (R)-modafinil can be broadly approached through two main strategies: enantioselective synthesis, where the desired enantiomer is formed directly, and chiral resolution, where the desired enantiomer is separated from a racemic mixture.

Enantioselective Synthesis via Asymmetric Oxidation

A prevalent method for the synthesis of (R)-modafinil involves the asymmetric oxidation of the prochiral sulfide (B99878), 2-(benzhydrylthio)acetamide. This approach utilizes chiral catalysts or reagents to stereoselectively introduce the oxygen atom, leading to the desired (R)-sulfoxide.

Chiral metal complexes are effective catalysts for the enantioselective oxidation of sulfides. A notable example is the use of a titanium-diethyl tartrate complex.[1]

Experimental Protocol: Enantioselective Oxidation using a Titanium-Diethyltartarate Complex [1]

-

Preparation of 2-(benzhydrylthio)acetamide: Benzhydrol is reacted with thioglycolic acid in trifluoroacetic acid to yield benzhydrylsulfanyl acetic acid. This intermediate is then converted to 2-(benzhydrylthio)acetamide by reaction with thionyl chloride in benzene, followed by treatment with ammonium (B1175870) hydroxide.

-

Asymmetric Oxidation: The 2-(benzhydrylthio)acetamide is dissolved in toluene (B28343) at room temperature. A chiral catalyst, prepared from a bidentate diethyltartarate ligand and titanium isopropoxide (10 mol%), is added to the solution.

-

Oxidation: An oxidizing agent, such as cumene (B47948) hydroperoxide, is added to the reaction mixture.

-

Work-up and Purification: The reaction is monitored for completion. Upon completion, the reaction mixture is worked up to isolate the crude (R)-modafinil, which is then purified by chromatography.

Organocatalysis offers a metal-free alternative for the asymmetric oxidation of sulfides. Chiral organocatalysts, such as BINOL-phosphates, have been employed for the synthesis of enantioenriched (R)-modafinil using hydrogen peroxide as a green oxidant.[2]

Experimental Protocol: Organocatalyzed Sulfoxidation with a BINOL-Phosphate Catalyst [2]

-

Catalyst Preparation: The chiral BINOL-phosphate catalyst (0.048 mmol) is dissolved in dichloromethane (B109758) (0.5 mL) at -10 °C.

-

Oxidant Addition: Aqueous 30% hydrogen peroxide (1.2 equivalents) is added to the catalyst solution.

-

Substrate Addition: The sulfide precursor, 2-(benzhydrylthio)acetamide (0.24 mmol), is added to the reaction mixture.

-

Reaction: The reaction is stirred at -10 °C and monitored for completion.

-

Purification: The product is directly purified by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., ethyl acetate/petroleum ether).

Inspired by biological systems, non-heme iron catalysts with chiral ligands have been developed for asymmetric sulfoxidation. A system comprising FeCl₃ and a dipeptide-based chiral ligand has been shown to be effective for the synthesis of (R)-modafinil.[2]

Experimental Protocol: Biomimetic Iron-Catalyzed Sulfoxidation [2]

-

Catalyst Formation: In a reaction vessel, FeCl₃ and a dipeptide-based chiral ligand are combined in a suitable solvent.

-

Substrate and Oxidant Addition: 2-(benzhydrylthio)acetamide and an oxidant like hydrogen peroxide are added to the catalyst mixture.

-

Reaction Conditions: The reaction is carried out under mild conditions.

-

Isolation: After the reaction is complete, (R)-modafinil is isolated and purified, yielding the product with good yield and moderate enantioselectivity.

Chiral Resolution of Racemic Modafinic Acid

An alternative to enantioselective synthesis is the resolution of a racemic mixture of a precursor, most commonly 2-(benzhydrylsulfinyl)acetic acid (modafinic acid). This method involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

Experimental Protocol: Chiral Resolution of Racemic Modafinic Acid [3][4]

-

Diastereomeric Salt Formation: Racemic modafinic acid is combined with a chiral resolving agent, such as (-)-α-methylbenzylamine, in water at a temperature below 50 °C.

-

Precipitation: The (R)-modafinic acid•(-)-α-methylbenzylamine salt, being less soluble, precipitates out of the solution.

-

Isolation and Crystallization: The precipitate is isolated by filtration at a temperature below 50 °C. The isolated salt is then recrystallized from water to improve its diastereomeric purity.

-

Liberation of (R)-modafinic acid: The purified diastereomeric salt is treated with an acid (e.g., HCl) to liberate the enantiomerically pure (R)-modafinic acid.

-

Conversion to (R)-modafinil: The (R)-modafinic acid is then converted to (R)-modafinil, for example, through esterification followed by amidation.

Summary of Synthetic Methods for (R)-modafinil

| Synthetic Strategy | Method | Key Reagents/Catalysts | Yield | Enantiomeric Excess (ee) | Reference |

| Enantioselective Synthesis | Metal-Catalyzed Asymmetric Oxidation | Titanium-isopropoxide/diethyltartarate, cumene hydroperoxide | Good | Appropriate | [1] |

| Organocatalyzed Asymmetric Sulfoxidation | BINOL-phosphate V, H₂O₂ | >99% | up to 23% | [2] | |

| Biomimetic Iron-Catalyzed Sulfoxidation | FeCl₃, dipeptide-based ligand, H₂O₂ | 75% | 24% | [2] | |

| Chiral Resolution | Diastereomeric Salt Crystallization | Racemic modafinic acid, (-)-α-methylbenzylamine | - | High (after crystallization) | [3][4] |

II. Enantiomeric Purity Analysis of (R)-modafinil

The determination of the enantiomeric purity of (R)-modafinil is crucial for ensuring its quality and therapeutic efficacy. Chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the most widely employed techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers of modafinil, allowing for their separation and quantification.

Experimental Protocol: Chiral HPLC Analysis using a Polysaccharide-Based CSP [5]

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Chiral Column: A polysaccharide-based chiral stationary phase, such as cellulose (B213188) tris-(3,5-dimethylphenylcarbamate) (Chiralcel OD-H), is employed.

-

Mobile Phase: A mobile phase consisting of a mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA) (e.g., 75:25:0.15 v/v/v) is used for elution.

-

Detection: The enantiomers are detected by UV absorbance at 225 nm. A polarimetric detector can be connected in series for the identification of the enantiomers.

-

Quantification: The enantiomeric purity is determined by calculating the peak area percentage of the (R)- and (S)-enantiomers.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and is a powerful technique for the enantiomeric separation of modafinil. The separation is achieved by adding a chiral selector to the background electrolyte.

Experimental Protocol: Capillary Electrophoresis with a Cyclodextrin Chiral Selector [6][7]

-

CE System: A capillary electrophoresis system with a diode array detector is utilized.

-

Capillary: A fused-silica capillary is used for the separation.

-

Background Electrolyte (BGE): The BGE consists of a 20 mmol/L phosphate (B84403) buffer at pH 7.5, containing 20 mmol/L of sulfobutyl ether-β-cyclodextrin (SBE-β-CD) as the chiral selector and 20% methanol.

-

Separation Conditions: The separation is performed at a temperature of 25 °C with an applied voltage.

-

Detection: The enantiomers are detected at a wavelength of 225 nm.

-

Analysis: The method is validated for parameters such as selectivity, linearity, precision, and accuracy. The limit of detection (LOD) and limit of quantification (LOQ) for the (S)-enantiomer are determined to ensure the method's sensitivity for impurity testing.

Summary of Analytical Methods for Enantiomeric Purity

| Technique | Method | Chiral Selector/Stationary Phase | Mobile Phase/Buffer | Detection | Key Performance Parameters | Reference |

| Chiral HPLC | Normal Phase | Chiralcel OD-H | n-hexane-ethanol-TFA (75:25:0.15 v/v/v) | UV at 225 nm | Baseline separation (Rs > 1.38) | [5] |

| Polar Organic Mode | Chirobiotic T | Methanol and triethylamine (B128534) (100/0.05, v/v) | UV at 225 nm | LOD (R-enantiomer): 15 ng/mL, LOQ (R-enantiomer): 45 ng/mL | [8] | |

| Capillary Electrophoresis | Chiral CE | Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | 20 mmol/L phosphate buffer (pH 7.5) with 20% methanol | UV at 225 nm | Resolution = 3.3, LOD (S-enantiomer): 1.25 µg/mL, LOQ (S-enantiomer): 2.50 µg/mL | [6][7] |

III. Visualizing the Workflow

Synthetic Pathways for (R)-modafinil

References

- 1. sanad.iau.ir [sanad.iau.ir]

- 2. mdpi.com [mdpi.com]

- 3. US20080031939A1 - Process for the preparation of armodafinil - Google Patents [patents.google.com]

- 4. EP2159219A2 - An improved process for the preparation of this compound - Google Patents [patents.google.com]

- 5. Enantioselective HPLC resolution of synthetic intermediates of this compound and related substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantiomeric separation and determination of the enantiomeric impurity of this compound by capillary electrophoresis with sulfobutyl ether-β-cyclodextrin as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

A Comparative Neurochemical Deep Dive: Armodafinil Versus Racemic Modafinil

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the neurochemical profiles of armodafinil (the R-enantiomer of modafinil) and racemic modafinil (B37608). While both compounds are classified as wakefulness-promoting agents, their distinct stereochemistry imparts subtle but significant differences in their pharmacological activity. This document delves into their primary mechanism of action as dopamine (B1211576) reuptake inhibitors, their interactions with other key neurotransmitter systems including norepinephrine (B1679862), histamine (B1213489), and orexin (B13118510), and presents detailed experimental protocols for the foundational research techniques used to elucidate these properties. Quantitative data are summarized in comparative tables, and key pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding for research and development professionals.

Introduction

Modafinil, a racemic mixture of R-(-)- and S-(+)-enantiomers, has been a cornerstone in the treatment of excessive sleepiness associated with narcolepsy, obstructive sleep apnea, and shift work disorder. This compound, the isolated R-enantiomer, was later developed and is considered the more pharmacologically active component. Understanding the nuanced differences in their neurochemical profiles is paramount for the development of next-generation therapeutics with improved efficacy and side-effect profiles. This guide provides a granular examination of their interactions with key central nervous system targets.

Primary Mechanism of Action: Dopamine Transporter Inhibition

The principal mechanism of action for both this compound and racemic modafinil is the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in the brain. However, the R-enantiomer (this compound) exhibits a higher affinity for the DAT compared to the S-enantiomer. This differential binding affinity is a key contributor to the distinct pharmacokinetic and pharmacodynamic profiles of the two drugs.

Data Presentation: Dopamine Transporter Binding Affinities

| Compound | Radioligand | Assay Type | Ki (μM) | IC50 (μM) | Reference |

| Racemic Modafinil | [125I]RTI-55 | Binding Assay | 4.8 | - | |

| Racemic Modafinil | [3H]DA | Uptake Assay | - | 4.0 | |

| R-Modafinil (this compound) | [3H]WIN 35,428 | Binding Assay | ~1.6 | - | |

| S-Modafinil | [3H]WIN 35,428 | Binding Assay | ~4.7 | - |

Note: Data is compiled from various sources and may not be directly comparable due to differing experimental conditions. Ki and IC50 values are measures of binding affinity and inhibitory concentration, respectively, with lower values indicating higher potency.

Signaling Pathway: Dopamine Reuptake Inhibition

Interaction with Other Neurotransmitter Systems

Beyond their primary action on the dopamine system, both this compound and racemic modafinil exert influence over other crucial neurotransmitter pathways involved in wakefulness and arousal.

Norepinephrine System

While direct, high-affinity binding to the norepinephrine transporter (NET) is considered negligible for both enantiomers, studies have shown that modafinil can increase norepinephrine levels in certain brain regions. This effect is thought to be an indirect consequence of its primary actions.

Serotonin (B10506) System

Current evidence suggests that neither this compound nor racemic modafinil has a significant affinity for the serotonin transporter (SERT).

Data Presentation: Monoamine Transporter Affinities

| Compound | Transporter | Ki (μM) | IC50 (μM) | Reference |

| Racemic Modafinil | DAT | 4.8 | 4.0 | |

| Racemic Modafinil | NET | >100 | >100 | |

| Racemic Modafinil | SERT | >100 | >100 |

Histamine and Orexin Systems

A significant aspect of modafinil's wake-promoting effect is its ability to activate the histaminergic system. This activation is not direct but is mediated through the orexin (hypocretin) system. Modafinil is believed to attenuate inhibitory GABAergic input to orexinergic neurons, leading to their activation. These activated orexin neurons then stimulate histaminergic neurons, resulting in increased histamine release and subsequent arousal.

Signaling Pathway: Orexin-Histamine Interaction

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the neurochemical profiles of this compound and racemic modafinil.

Radioligand Binding Assay for Dopamine Transporter

Objective: To determine the binding affinity (Ki) of this compound and racemic modafinil for the dopamine transporter.

Materials:

-

Rat striatal tissue homogenate (source of DAT)

-

[3H]WIN 35,428 (radioligand)

-

This compound and racemic modafinil

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

GBR 12909 (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare rat striatal membranes by homogenization and centrifugation.

-

In a 96-well plate, add assay buffer, a fixed concentration of [3H]WIN 35,428, and varying concentrations of the test compound (this compound or racemic modafinil).

-

To determine non-specific binding, add a high concentration of GBR 12909 to a separate set of wells.

-

Initiate the binding reaction by adding the membrane homogenate to each well.

-

Incubate the plate at a specific temperature (e.g., 4°C) for a set duration (e.g., 2 hours) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

In Vivo Microdialysis for Dopamine Measurement

Objective: To measure extracellular dopamine levels in a specific brain region (e.g., nucleus accumbens) of a freely moving animal following administration of this compound or racemic modafinil.

Materials:

-

Male Wistar rats or C57BL/6 mice

-

Stereotaxic apparatus

-

Microdialysis probes (concentric, with a 2-4 mm membrane)

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

This compound or racemic modafinil

-

HPLC with electrochemical detection (HPLC-ECD) system

Procedure:

-

Surgically implant a guide cannula into the target brain region of the anesthetized animal using a stereotaxic frame.

-

Allow the animal to recover from surgery for a specified period.

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Allow the system to equilibrate and collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer the test drug (this compound or racemic modafinil) via a systemic route (e.g., intraperitoneal injection).

-

Continue to collect dialysate samples at regular intervals for several hours post-injection.

-

Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

-

Express the results as a percentage change from the baseline dopamine levels.

Cocaine Discrimination Study in Mice

Objective: To assess the subjective effects of this compound and racemic modafinil by testing their ability to substitute for the discriminative stimulus effects of cocaine.

Materials:

-

Male Swiss-Webster mice

-

Standard two-lever operant conditioning chambers

-

Cocaine hydrochloride

-

This compound and racemic modafinil

-

Saline solution

Procedure:

-

Training Phase:

-

Train mice to press one lever ("drug lever") to receive a food reward after an injection of cocaine (e.g., 10 mg/kg, i.p.).

-

Train the same mice to press the other lever ("saline lever") for a food reward after an injection of saline.

-

Continue this training until the mice reliably press the correct lever based on the injection they received.

-

-

Testing Phase:

-

Administer various doses of the test drug (this compound or racemic modafinil) to the trained mice.

-

Place the mice in the operant chambers and record which lever they press.

-

Full substitution is considered to have occurred if the mice predominantly press the "drug lever" after receiving the test drug.

-

Partial substitution occurs if there is a dose-dependent increase in responding on the "drug lever."

-

Experimental Workflow: Cocaine Discrimination Study

Conclusion

This compound and racemic modafinil, while sharing a primary mechanism of action as dopamine reuptake inhibitors, exhibit distinct neurochemical profiles largely attributable to the higher affinity of the R-enantiomer for the dopamine transporter. This compound's more potent interaction with the DAT, coupled with its longer half-life, likely contributes to its sustained wakefulness-promoting effects. The indirect modulation of the orexin and histamine systems is a critical component of the therapeutic action of both compounds, differentiating them from classical psychostimulants. The detailed experimental protocols provided herein offer a foundational framework for the continued investigation and development of novel wakefulness-promoting agents with optimized pharmacological properties. A thorough understanding of these neurochemical nuances is essential for advancing the field of CNS drug discovery.

In-Vitro Characterization of Armodafinil Binding Affinity: A Technical Guide

Introduction

Armodafinil, the R-enantiomer of modafinil, is a wakefulness-promoting agent used in the treatment of sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work disorder.[1] Its primary mechanism of action is centered on the central nervous system, where it modulates neurotransmitter levels to enhance wakefulness and cognitive function.[2] Unlike traditional psychostimulants, this compound exhibits a unique pharmacological profile. This technical guide provides an in-depth overview of the in-vitro characterization of this compound's binding affinity, focusing on its interaction with key monoamine transporters.

The core of this compound's activity lies in its ability to bind to the dopamine (B1211576) transporter (DAT), thereby inhibiting the reuptake of dopamine and increasing its extracellular concentration in certain brain regions.[1][3] This action on the dopaminergic system is considered central to its wake-promoting effects.[4] While its primary target is the DAT, its interaction with other transporters such as the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT) has also been investigated to fully elucidate its pharmacological profile.[3]

Quantitative Analysis of this compound Binding Affinity

The binding affinity of this compound and its racemate, modafinil, has been quantified using various in-vitro assay techniques. The primary metrics used to express binding affinity are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The following table summarizes the key binding affinity data for this compound (R-modafinil) and related compounds at the human dopamine transporter (hDAT).

| Compound | Target | Assay Type | Radioligand | Ki (μM) | IC50 (μM) | Reference |

| R-modafinil (this compound) | hDAT | [3H]WIN 35,428 Binding | [3H]WIN 35,428 | 1.3 | - | [3] |

| R-modafinil (this compound) | hDAT | [3H]DA Uptake Inhibition | [3H]Dopamine | - | 8.0 | [3] |

| (±)-Modafinil | hDAT | [3H]WIN 35,428 Binding | [3H]WIN 35,428 | 2.3 | - | [3] |

| (±)-Modafinil | hDAT | [3H]DA Uptake Inhibition | [3H]Dopamine | - | 13 | [3] |

| S-modafinil | hDAT | [3H]WIN 35,428 Binding | [3H]WIN 35,428 | 3.8 | - | [3] |

| S-modafinil | hDAT | [3H]DA Uptake Inhibition | [3H]Dopamine | - | 29 | [3] |

Note: Lower Ki and IC50 values indicate higher binding affinity and potency, respectively.

Studies have shown that this compound (R-modafinil) has an approximately 3-fold higher affinity for the dopamine transporter than its S-enantiomer.[5][6] In contrast to its effects on the dopamine transporter, this compound exhibits significantly lower affinity for the norepinephrine transporter (NET) and the serotonin transporter (SERT), with IC50 values greater than 100 μM for both.[3] This selectivity for the dopamine transporter is a key feature of its pharmacological profile.

Experimental Protocols

The in-vitro characterization of this compound's binding affinity predominantly relies on competitive radioligand binding assays and uptake inhibition assays. These methods allow for the precise quantification of the interaction between this compound and its molecular targets.

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to a specific target, in this case, the dopamine transporter.

a) Membrane Preparation:

-

HEK-293 cells stably expressing the human dopamine transporter (hDAT) are cultured and harvested.

-

Cells are washed with ice-cold Phosphate-Buffered Saline (PBS).

-

The cell pellet is resuspended in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.[7]

-

The cell suspension is homogenized using a Dounce homogenizer.[7]

-

The homogenate is subjected to centrifugation at low speed to remove nuclei and cellular debris.[7]

-

The resulting supernatant is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.[7]

-

The membrane pellet is washed and resuspended in an appropriate buffer, and the protein concentration is determined using a standard assay (e.g., BCA or Bradford assay).[7]

-

Aliquots of the membrane preparation are stored at -80°C.

b) Binding Assay Protocol:

-

The assay is conducted in a 96-well plate format.

-

To each well, the following are added in sequence:

-

Non-specific binding is determined in parallel wells containing a high concentration of a known DAT inhibitor (e.g., cocaine or benztropine) instead of this compound.

-

The plate is incubated (e.g., for 60-120 minutes at 4°C or 30°C) to allow the binding to reach equilibrium.[8][9]

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[9]

-

The filters are washed multiple times with ice-cold wash buffer to separate bound from unbound radioligand.[9]

-

The radioactivity trapped on the filters is quantified using a liquid scintillation counter.[9]

c) Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of this compound.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7][10]

Dopamine Uptake Inhibition Assay

This functional assay measures how effectively this compound blocks the uptake of dopamine into cells or synaptosomes that express the dopamine transporter.

a) Cell/Synaptosome Preparation:

-

This can be performed using either cell lines expressing hDAT or synaptosomes prepared from specific brain regions (e.g., striatum) of laboratory animals.

b) Uptake Assay Protocol:

-

Cells or synaptosomes are pre-incubated with various concentrations of this compound or vehicle control.

-

A known concentration of radiolabeled dopamine (e.g., [³H]DA) is added to initiate the uptake reaction.

-

The mixture is incubated for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).

-

The uptake is terminated by rapid filtration and washing with ice-cold buffer to remove extracellular [³H]DA.

-

The amount of [³H]DA taken up by the cells or synaptosomes is quantified by scintillation counting.

c) Data Analysis:

-

The percentage of inhibition of [³H]DA uptake is calculated for each concentration of this compound.

-

The IC50 value, representing the concentration of this compound that inhibits 50% of dopamine uptake, is determined by non-linear regression analysis of the concentration-response curve.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the binding affinity of this compound.

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway

This compound's primary mechanism of action involves the modulation of dopaminergic signaling by blocking the dopamine transporter.

Caption: this compound's inhibition of dopamine reuptake at the synapse.

References

- 1. This compound | C15H15NO2S | CID 9690109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. R-MODAFINIL (this compound): A UNIQUE DOPAMINE UPTAKE INHIBITOR AND POTENTIAL MEDICATION FOR PSYCHOSTIMULANT ABUSE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. psychscenehub.com [psychscenehub.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. benchchem.com [benchchem.com]

A Deep Dive into the Enantiomeric Pharmacology of Modafinil: Armodafinil vs. S-modafinil

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive analysis of the pharmacological and pharmacokinetic distinctions between the two enantiomers of modafinil (B37608): Armodafinil (R-modafinil) and S-modafinil. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, binding affinities, and metabolic profiles, supported by experimental data and methodologies.

Introduction: The Chirality of Modafinil

Modafinil, a wakefulness-promoting agent, is a racemic compound consisting of two enantiomers, R-(-)-modafinil (this compound) and S-(+)-modafinil.[1] While racemic modafinil has been a cornerstone in the treatment of sleep disorders, the isolation and characterization of its individual enantiomers have revealed significant pharmacological differences.[2] this compound is the commercially available, enantiopure form of R-modafinil.[3] This guide will dissect the nuanced differences between this compound and S-modafinil, providing a granular view of their interactions with key neurotransmitter systems.

Mechanism of Action: A Tale of Two Enantiomers at the Dopamine (B1211576) Transporter

The primary mechanism of action for both this compound and S-modafinil is the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations.[4][5] However, their potencies at the DAT differ significantly.

dot

Binding Affinity and Potency

Quantitative data from in vitro studies consistently demonstrate that this compound possesses a higher affinity for the DAT compared to S-modafinil. Radioligand binding assays using [³H]WIN 35,428, a cocaine analog that binds to the DAT, have shown that this compound has an approximately three-fold higher affinity than its S-enantiomer.[6][7] This is further corroborated by dopamine uptake inhibition assays, which measure the functional consequence of DAT binding.

| Compound | Target | Assay Type | Value | Reference |

| This compound (R-modafinil) | Human DAT | [³H]WIN 35,428 Binding | Kᵢ = 0.78 µM | [2] |

| S-modafinil | Human DAT | [³H]WIN 35,428 Binding | Kᵢ = 2.5 µM | [2] |

| This compound (R-modafinil) | Human DAT | [³H]Dopamine Uptake | IC₅₀ = 5.14 µM | [8] |

| S-modafinil | Human DAT | [³H]Dopamine Uptake | IC₅₀ = 13 µM | [6] |

| This compound (R-modafinil) | Human NET | [³H]Nisoxetine Binding | IC₅₀ > 10 µM | [7] |

| S-modafinil | Human NET | [³H]Nisoxetine Binding | IC₅₀ > 10 µM | [7] |

| This compound (R-modafinil) | Human SERT | [³H]Citalopram Binding | IC₅₀ > 10 µM | [7] |

| S-modafinil | Human SERT | [³H]Citalopram Binding | IC₅₀ > 10 µM | [7] |

Table 1: Comparative In Vitro Pharmacology of this compound and S-modafinil

Both enantiomers exhibit weak to negligible affinity for the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT), highlighting their selectivity for the DAT.[7][8]

Atypical Inhibition of the Dopamine Transporter

Recent studies suggest that both this compound and S-modafinil act as "atypical" DAT inhibitors.[9] Unlike classical stimulants such as cocaine, which stabilize the DAT in an outward-facing conformation, the enantiomers of modafinil appear to favor an inward-facing conformation of the transporter.[9] This alternative binding mode may contribute to the distinct behavioral and abuse potential profile of modafinil compared to typical psychostimulants.

Pharmacokinetic Profile: The Decisive Difference

The most striking and clinically relevant differences between this compound and S-modafinil lie in their pharmacokinetic profiles.

dot

Stereoselective Metabolism and Elimination

This compound is metabolized and eliminated significantly more slowly than S-modafinil. The elimination half-life of this compound is approximately 10-17 hours, whereas the half-life of S-modafinil is only 3-5 hours.[4][9][10] This disparity is attributed to stereoselective metabolism, primarily hepatic.[11]

| Parameter | This compound (R-modafinil) | S-modafinil | Reference |

| Elimination Half-life (t½) | 10 - 17 hours | 3 - 5 hours | [4][9][10] |

| Cmax (single 200 mg dose of racemate) | Higher and sustained | Lower and declines more rapidly | [12][13] |

| Tmax (single dose) | ~2-4 hours | ~2-4 hours | [11] |

| AUC₀-∞ (single 200 mg dose vs. 200 mg racemate) | ~40% higher | Not applicable | [12][13] |

Table 2: Comparative Pharmacokinetic Parameters of this compound and S-modafinil

Plasma Concentration Profiles

The differential elimination rates result in markedly different plasma concentration-time profiles following administration of racemic modafinil. After oral administration of modafinil, the plasma concentration of this compound is consistently higher and more sustained throughout the day compared to S-modafinil.[12][13] This leads to a longer duration of pharmacological effect for this compound and is the primary rationale for its development as a monotherapy.[5]

Experimental Protocols

Radioligand Binding Assay for DAT Affinity

Objective: To determine the binding affinity (Kᵢ) of this compound and S-modafinil for the human dopamine transporter.

Methodology:

-

Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human dopamine transporter (hDAT).[14] Cells are harvested, homogenized in a hypotonic buffer, and centrifuged to pellet the membranes. The final membrane preparation is resuspended in an appropriate assay buffer.

-

Competitive Binding: Membranes are incubated with a fixed concentration of a radiolabeled DAT ligand, such as [³H]WIN 35,428, and varying concentrations of the unlabeled competitor (this compound or S-modafinil).[14]

-

Incubation: The reaction is incubated to allow for binding equilibrium to be reached.

-

Filtration: The reaction mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

In Vitro Dopamine Uptake Inhibition Assay

Objective: To determine the potency (IC₅₀) of this compound and S-modafinil to inhibit dopamine uptake by the hDAT.

Methodology:

-

Cell Culture: HEK293 cells stably expressing hDAT are cultured to confluency in appropriate media.[8]

-

Pre-incubation: Cells are washed and pre-incubated with varying concentrations of this compound or S-modafinil.

-

Uptake Initiation: [³H]dopamine is added to initiate the uptake reaction.

-

Termination: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer.

-

Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is quantified by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value.

dot

Conclusion

The pharmacological and pharmacokinetic profiles of this compound and S-modafinil are distinct, with this compound exhibiting a higher affinity for the dopamine transporter and a significantly longer half-life. These differences translate to a more potent and sustained wakefulness-promoting effect for this compound. This in-depth analysis provides a crucial foundation for researchers and clinicians in understanding the nuanced pharmacology of modafinil's enantiomers and informs the rational development and application of these compounds in therapeutic settings.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The vigilance promoting drug modafinil increases dopamine release in the rat nucleus accumbens via the involvement of a local GABAergic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 6. jneurosci.org [jneurosci.org]

- 7. scholarcommons.scu.edu [scholarcommons.scu.edu]

- 8. The in vivo microdialysis recovery of dopamine is altered independently of basal level by 6-hydroxydopamine lesions to the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ddd.uab.cat [ddd.uab.cat]

- 10. researchgate.net [researchgate.net]

- 11. The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Imaging of dopamine D2/3 agonist binding in cocaine dependence: A [11C]NPA PET study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A simultaneous [11C]raclopride positron emission tomography and functional magnetic resonance imaging investigation of striatal dopamine binding in autism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Armodafinil's Impact on Glutamate and GABAergic Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armodafinil, the R-enantiomer of modafinil (B37608), is a wakefulness-promoting agent approved for the treatment of narcolepsy, shift work sleep disorder, and obstructive sleep apnea.[1] While its primary mechanism of action is understood to be the inhibition of the dopamine (B1211576) transporter (DAT), its complex pharmacological profile extends to the modulation of several other neurotransmitter systems, including the primary excitatory and inhibitory systems of the central nervous system: the glutamate (B1630785) and GABAergic pathways.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's impact on these crucial pathways, summarizing key quantitative data, detailing experimental protocols used in pivotal studies, and visualizing the involved signaling cascades. The indirect nature of this compound's influence on glutamate and GABA systems presents a nuanced mechanism that contributes to its unique therapeutic effects and favorable side-effect profile compared to traditional stimulants.

Impact on Glutamatergic Pathways

This compound is suggested to increase levels of the principal excitatory neurotransmitter, glutamate, in various brain regions. This effect is not direct but is believed to be a downstream consequence of its primary action on monoamine transporters and its influence on other neurotransmitter systems.[1][3] The potentiation of glutamatergic neurotransmission is thought to contribute significantly to the wakefulness-promoting and cognitive-enhancing effects of this compound.[4]

Quantitative Data: Effects on Glutamate

The following table summarizes the quantitative data from preclinical studies, primarily using modafinil, which serves as a close proxy for this compound's effects, investigating the impact on glutamate levels in different brain regions.

| Brain Region | Animal Model | Drug & Dosage | Change in Glutamate Levels | Study Methodology |

| Medial Preoptic Area (MPA) | Rat | Modafinil (30-300 mg/kg) | Increased | In vivo Microdialysis |

| Posterior Hypothalamus (PH) | Rat | Modafinil (30-300 mg/kg) | Increased | In vivo Microdialysis |

| Thalamus (Ventromedial & Ventrolateral) | Rat | Modafinil (100 mg/kg, i.p.) | Maximal Increase | In vivo Microdialysis |

| Hippocampus | Rat | Modafinil (100 mg/kg, i.p.) | Maximal Increase | In vivo Microdialysis |

| Striatum | Rat | Modafinil (300 mg/kg) | +134 ± 11% of basal values | In vivo Microdialysis |

| Substantia Nigra | Rat | Modafinil (High doses) | Increased | In vivo Microdialysis |

| Rat Brain | Rat | Modafinil (500 mg/kg) | ~19% increase at 24 hours post-administration | Glutamate Chemical Exchange Saturation Transfer (GluCEST) Imaging |

Signaling Pathways and Mechanisms

The increase in glutamate appears to be an indirect effect, primarily linked to the reduction of GABAergic tone in certain brain areas.[3][5] By inhibiting GABAergic interneurons, this compound disinhibits glutamatergic neurons, leading to increased glutamate release.

Impact on GABAergic Pathways

This compound generally decreases the levels of the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), in several key brain regions.[1][3] This reduction in GABAergic transmission contributes to a state of increased neuronal excitability and wakefulness.[1] The mechanism is thought to be indirect, potentially involving the serotonergic system.[3]

Quantitative Data: Effects on GABA

The following table presents quantitative findings on the effects of modafinil on GABA levels from preclinical research.

| Brain Region | Animal Model | Drug & Dosage | Change in GABA Levels | Study Methodology |

| Medial Preoptic Area (MPA) | Rat | Modafinil (30-100 mg/kg, i.p.) | Dose-dependent decrease | In vivo Microdialysis |

| Posterior Hypothalamus (PH) | Rat | Modafinil (100 mg/kg, i.p.) | Marked reduction | In vivo Microdialysis |

| Striatum | Rat | Modafinil (100 mg/kg) | 85 ± 4% of basal values | In vivo Microdialysis |

| Pallidum | Rat | Modafinil (100 mg/kg) | 85 ± 2% of basal values | In vivo Microdialysis |

| Pallidum | Rat | Modafinil (300 mg/kg) | 75 ± 2% of basal values | In vivo Microdialysis |

| Substantia Nigra | Rat | Modafinil (300 mg/kg) | 59 ± 5% of basal values | In vivo Microdialysis |

| Nucleus Accumbens | Rat | Modafinil | Substantial reduction | In vivo Microdialysis |

| Cortex | Guinea Pig, Rat | Modafinil | Decreased | Post-mortem HPLC |

| Cultured Cortical Neurons (Glutamate-induced reduction) | Rat | Modafinil (0.3-1 µM) | Prevented reduction in evoked [3H]GABA release | Radioligand Assay |

Signaling Pathways and Mechanisms

One proposed mechanism for the reduction in GABA release involves an interaction with the serotonergic system, specifically the 5-HT3 receptors.[6] this compound's influence on serotonin (B10506) pathways may lead to a modulation of GABAergic neuron activity.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental techniques cited in the studies of this compound's effects on glutamate and GABA.

In Vivo Microdialysis

This technique is used to measure extracellular levels of neurotransmitters in the brain of a freely moving animal.

-

Animal Preparation: Adult male Sprague-Dawley rats are typically used.[7] Animals are anesthetized (e.g., with a ketamine/xylazine mixture) and placed in a stereotaxic frame.[8]

-

Probe Implantation: A guide cannula is surgically implanted into the skull, aimed at the specific brain region of interest (e.g., prefrontal cortex, hypothalamus, striatum).[8] The coordinates are determined from a stereotaxic atlas. The cannula is secured with dental cement. Animals are allowed to recover for several days.[8]

-

Microdialysis Procedure: On the day of the experiment, a microdialysis probe (e.g., 2 mm membrane, 20 kDa molecular weight cut-off) is inserted through the guide cannula.[8] The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (typically 1-2 µL/min) using a microinfusion pump.[7][8]

-

Sample Collection and Analysis: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) into a fraction collector.[8] Neurotransmitter concentrations in the dialysate are then quantified using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.[9]

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to record the electrical activity of individual neurons and study the effects of compounds on ion channels and synaptic currents.

-

Slice Preparation: Animals are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Brain slices (typically 250-300 µm thick) containing the region of interest are prepared using a vibratome.[7]

-

Recording Setup: Slices are transferred to a recording chamber on the stage of a microscope and continuously perfused with oxygenated aCSF. Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.

-

Electrode and Recording: A glass micropipette (patch pipette) filled with an internal solution is advanced towards a neuron. A giga-ohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for the recording of synaptic currents (e.g., inhibitory postsynaptic currents, IPSCs) or membrane potential.

-

Drug Application: this compound is applied to the slice via the perfusion bath to observe its effects on neuronal activity.

Conclusion

The available evidence strongly suggests that this compound indirectly modulates the glutamatergic and GABAergic systems, contributing to its wakefulness-promoting and cognitive-enhancing effects. The increase in glutamate and decrease in GABA create a neurochemical environment that favors neuronal excitability and arousal. While the primary mechanism of DAT inhibition is well-established, the precise downstream signaling cascades that lead to these changes in excitatory and inhibitory tone are still being fully elucidated. Further research utilizing advanced techniques such as optogenetics combined with electrophysiology and in vivo neurotransmitter monitoring will be crucial to dissecting the intricate neural circuits and molecular mechanisms underlying this compound's multifaceted pharmacological profile. A deeper understanding of these interactions will be invaluable for the development of novel therapeutics with improved efficacy and specificity for a range of neurological and psychiatric disorders.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Modafinil prevents glutamate cytotoxicity in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The neurobiology of modafinil as an enhancer of cognitive performance and a potential treatment for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The vigilance promoting drug modafinil decreases GABA release in the medial preoptic area and in the posterior hypothalamus of the awake rat: possible involvement of the serotonergic 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Distinct Effects of (R)-Modafinil and its (R)- and (S)-Fluoro-Analogs on Mesolimbic Extracellular Dopamine Assessed by Voltammetry and Microdialysis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cognitive Potential: A Technical Guide to Preclinical Studies of Armodafinil

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical research into the cognitive-enhancing effects of Armodafinil. This compound, the R-enantiomer of Modafinil, is a wakefulness-promoting agent with a distinct pharmacological profile that has garnered significant interest for its potential to improve cognitive functions such as memory, attention, and executive processing. This document synthesizes key findings from preclinical animal models, detailing the experimental protocols, quantitative outcomes, and underlying neurobiological mechanisms.

Core Neuropharmacology of this compound

This compound's mechanism of action is multifaceted, distinguishing it from traditional psychostimulants.[1] While not fully elucidated, its cognitive effects are believed to stem from its interaction with several key neurotransmitter systems in the brain.[1]

Dopaminergic System: A primary mechanism of this compound is the inhibition of the dopamine (B1211576) transporter (DAT), leading to an increase in extracellular dopamine levels in brain regions critical for cognition, such as the prefrontal cortex and nucleus accumbens.[1][2][3] This action is considered central to its wake-promoting and cognitive-enhancing effects.[3] However, its binding affinity for DAT is lower than that of typical stimulants like cocaine.

Glutamatergic and GABAergic Systems: Preclinical evidence suggests that this compound modulates the balance between excitatory and inhibitory neurotransmission. It has been shown to increase levels of the excitatory neurotransmitter glutamate (B1630785) while decreasing levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] This shift towards increased neuronal excitability is thought to contribute to enhanced cognitive function.

Histaminergic and Orexinergic Systems: this compound also influences the histamine (B1213489) and orexin (B13118510) systems, which are crucial for maintaining wakefulness and arousal.[1] It is believed to indirectly activate orexin-producing neurons in the hypothalamus, which in turn stimulates the release of histamine, a neurotransmitter that promotes alertness and attention.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical research on this compound and its racemate, Modafinil, which shares similar pharmacological properties.

Table 1: Dopamine Transporter (DAT) Binding Affinity

| Compound | Assay | Preparation | Kᵢ (μM) |

| This compound (R-Modafinil) | [³H]WIN 35,428 Binding | Human DAT | ~3-fold higher affinity than S-Modafinil |

| Modafinil (racemic) | [³H]WIN 35,428 Binding | Human DAT | Lower affinity than cocaine |

Table 2: Effects on Neurotransmitter Levels

| Neurotransmitter | Brain Region | Animal Model | This compound/Modafinil Dose | Effect |

| Dopamine | Nucleus Accumbens | Mouse | - | Increased extracellular levels |

| Glutamate | Medial Preoptic Area, Posterior Hypothalamus | Rat | 30-300 mg/kg | Increased extracellular levels |

| GABA | Medial Preoptic Area, Posterior Hypothalamus | Rat | 30-300 mg/kg | Decreased extracellular levels |

| Histamine | Hypothalamus | Mouse | 150 mg/kg | Increased release |

Table 3: Summary of Cognitive Effects in Animal Models

| Cognitive Domain | Behavioral Assay | Animal Model | This compound/Modafinil Dose | Key Findings |

| Learning & Spatial Memory | Morris Water Maze | Mouse | 75 mg/kg (Modafinil) | Improved acquisition of spatial memory. |

| Working Memory | Y-Maze | Rat | 200-300 mg/kg (Modafinil) | Significantly improved learning performance. |

| Locomotor Activity & Anxiety | Open-Field Test | Mouse | 64 mg/kg (Modafinil) | Increased locomotor activity. |

| Attention & Executive Function | 5-Choice Serial Reaction Time Task | Rat | - | (Data on this compound is less specific in the provided results) |

Experimental Protocols for Key Behavioral Assays

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following are protocols for commonly used behavioral assays in the study of this compound's cognitive effects.

Morris Water Maze (MWM) for Spatial Learning and Memory

The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents.[4][5]

Apparatus:

-

A circular pool (typically 1.2-1.8 meters in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder) maintained at a constant temperature (around 22-25°C).[4][5]

-

An escape platform submerged approximately 1-2 cm below the water surface.

-

Distal visual cues (e.g., posters, shapes) are placed around the room to serve as spatial references for the animal.[4]

Procedure:

-

Habituation: Animals are typically handled for several days before the experiment to reduce stress.

-

Acquisition Training:

-

Rats or mice are placed into the pool from one of four randomized starting locations (North, South, East, West).

-

The animal is allowed to swim freely to find the hidden platform. The trial ends once the animal locates the platform and remains on it for a set period (e.g., 15-30 seconds).

-

If the animal fails to find the platform within a specified time (e.g., 60-120 seconds), it is gently guided to the platform.[5]

-

This is repeated for a set number of trials per day (e.g., 4 trials) for several consecutive days (e.g., 5-7 days).

-

This compound or vehicle is administered at a specified time before the training session each day.

-

-

Probe Trial:

-

24 hours after the final acquisition trial, the escape platform is removed from the pool.

-

The animal is allowed to swim for a fixed duration (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory retention.

-

Data Analysis:

-

Escape Latency: The time taken to find the platform during acquisition trials.

-

Path Length: The distance traveled to reach the platform.

-

Time in Target Quadrant: The percentage of time spent in the correct quadrant during the probe trial.

-

Platform Crossings: The number of times the animal crosses the former location of the platform during the probe trial.

Y-Maze for Working Memory

The Y-maze task is used to assess spatial working memory in rodents.

Apparatus:

-

A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, with 20 cm high walls) positioned at 120-degree angles from each other.

Procedure:

-

Habituation: The animal is placed in the center of the maze and allowed to explore all three arms freely for a set period (e.g., 5-8 minutes).

-

Testing:

-

This compound or vehicle is administered prior to the test.

-

The animal is placed in one arm and the sequence of arm entries is recorded.

-

A spontaneous alternation is defined as entering a different arm on each of three consecutive arm entries (e.g., A, B, C or A, C, B).

-

The total number of arm entries is also recorded.

-

Data Analysis:

-

Percentage of Spontaneous Alternations: Calculated as (Number of Spontaneous Alternations) / (Total Number of Arm Entries - 2) x 100. A higher percentage indicates better working memory.

Open-Field Test for Locomotor Activity and Anxiety-like Behavior

The open-field test is used to assess general locomotor activity and anxiety-like behavior in a novel environment.

Apparatus:

-

A square or circular arena with walls to prevent escape (e.g., 40 x 40 cm for mice). The floor is typically divided into a central zone and a peripheral zone.

Procedure:

-

Habituation: The testing room is kept quiet with consistent lighting.

-

Testing:

-

This compound or vehicle is administered prior to the test.

-

The animal is placed in the center of the open field.

-

Behavior is recorded for a set period (e.g., 5-30 minutes) using an automated tracking system or by a trained observer.

-

Data Analysis:

-

Total Distance Traveled: A measure of general locomotor activity.

-

Time Spent in the Center Zone: A measure of anxiety-like behavior (less time in the center is interpreted as higher anxiety).

-

Rearing Frequency: The number of times the animal stands on its hind legs, an exploratory behavior.

-

Grooming Frequency and Duration: Can be an indicator of stress or anxiety.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways influenced by this compound and a typical experimental workflow for preclinical cognitive studies.

Caption: Key signaling pathways modulated by this compound.

Caption: A generalized workflow for a preclinical cognitive study.

Conclusion

Preclinical studies in animal models have provided valuable insights into the cognitive-enhancing properties of this compound. Its unique mechanism of action, involving the modulation of dopamine, glutamate, GABA, histamine, and orexin systems, sets it apart from classical stimulants. The evidence from behavioral assays consistently demonstrates its potential to improve various domains of cognition, including learning, memory, and attention. Further preclinical research is warranted to fully elucidate its long-term effects and to explore its therapeutic potential for cognitive deficits in various neurological and psychiatric disorders. This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, providing a structured overview of the current state of preclinical knowledge on this compound's cognitive effects.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound | C15H15NO2S | CID 9690109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Modafinil and Memory: Effects of Modafinil on Morris Water Maze Learning and Pavlovian Fear Conditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morris Water Maze Model [panache.ninds.nih.gov]

An In-Depth Technical Guide to the Toxicological Properties of Armodafinil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Armodafinil, the (R)-enantiomer of modafinil (B37608), is a wakefulness-promoting agent used in the treatment of excessive sleepiness associated with narcolepsy, obstructive sleep apnea, and shift work disorder. This technical guide provides a comprehensive overview of the toxicological properties of this compound, drawing from a wide range of non-clinical and clinical data. The information presented herein is intended to serve as a core resource for researchers, scientists, and drug development professionals involved in the ongoing evaluation of this compound. This guide summarizes key findings in acute and chronic toxicity, genotoxicity, carcinogenicity, reproductive and developmental toxicity, safety pharmacology, and mechanisms of toxicity. Quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for pivotal studies are described. Visualizations of key pathways and workflows are provided to facilitate understanding.

Introduction

This compound is a central nervous system (CNS) stimulant with a pharmacological profile distinct from that of traditional amphetamine-like stimulants.[1] Its wake-promoting effects are thought to be mediated primarily through the inhibition of dopamine (B1211576) reuptake by binding to the dopamine transporter (DAT).[2][3] However, its complete mechanism of action is multifaceted, involving modulation of other neurotransmitter systems, including norepinephrine, histamine, glutamate, and GABA.[4][5][6] A thorough understanding of its toxicological profile is essential for its safe and effective use and for the development of future related compounds.

Acute and Chronic Toxicity

Acute Toxicity

Single-dose oral toxicity studies have been conducted in both mice and rats to determine the acute lethal effects of this compound. The maximum non-lethal dose was established to be 845 mg/kg in mice and 700 mg/kg in rats.[7] At doses approaching lethality in rats, observed clinical signs included erosion of the glandular stomach, kidney defects, hind limb swelling, and digit loss.[7]

Table 1: Acute Toxicity of this compound

| Species | Route of Administration | Parameter | Value | Reference |

| Mouse | Oral | Maximum Non-Lethal Dose | 845 mg/kg | [7] |

| Rat | Oral | Maximum Non-Lethal Dose | 700 mg/kg | [7] |

Chronic Toxicity